molecular formula C7H8ClN3O4 B2667133 Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate CAS No. 2279124-35-3

Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B2667133
CAS No.: 2279124-35-3
M. Wt: 233.61
InChI Key: OMDNALXWDKAJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate (CAS: Not explicitly provided; MFCD31619033 per ) is a substituted 1,2,4-triazole derivative characterized by a chloro group at position 3, a methoxycarbonylmethyl (-CH₂COOMe) substituent at position 1, and a methoxycarbonyl (-COOMe) group at position 3. This compound is part of a broader class of triazole-based molecules known for their versatility in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O4/c1-14-4(12)3-11-5(6(13)15-2)9-7(8)10-11/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDNALXWDKAJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=NC(=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other nucleophiles in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate are compared below with related triazole derivatives and heterocyclic analogs. Key differences in substituents, reactivity, and applications are highlighted.

Structural Analogues in the 1,2,4-Triazole Family
Compound Name Substituents (Positions) Key Features References
This compound Cl (C3), -CH₂COOMe (N1), -COOMe (C5) Discontinued commercially; potential for high functional group density.
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride NH₂ (C5), -COOMe (C3), HCl salt Amino group enhances nucleophilicity; used in peptide coupling reactions.
Methyl 1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride -CH₂CH₂NH₂ (N1), -COOMe (C5), HCl salt Ethylamino substituent may improve solubility in polar solvents.
Methyl 1H-1,2,4-triazole-5-carboxylate (CAS 4928-88-5) -COOMe (C5), unsubstituted N1 and C3 Base structure for derivatization; used in synthesizing imidazo[1,2-a]pyridines.
3-Bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole Br (C3), -OCH₃ (C5), -CH₂OCH₃ (N1) Bromine enhances electrophilic reactivity; methoxy groups increase stability.

Key Observations :

  • Substituent Effects: The chloro and dual methoxycarbonyl groups in the target compound may confer steric hindrance and electronic effects distinct from amino- or bromo-substituted analogs. For example, the electron-withdrawing Cl and ester groups could reduce nucleophilicity compared to the amino-substituted derivative in .
  • Commercial Status : Unlike the discontinued target compound, simpler analogs like Methyl 1H-1,2,4-triazole-5-carboxylate () remain accessible, facilitating their use as intermediates in drug discovery.
Heterocyclic Analogs with Functional Overlap
Compound Name Core Structure Functional Groups Applications/Notes References
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole -SC₆H₄Cl (C5), -CF₃ (C3), -CHO (C4) Sulfur and trifluoromethyl groups enhance agrochemical activity.
Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate Isoxazole-Piperidine Hydroxyisoxazole (C4), -COOMe (N1) Hybrid structures for CNS-targeting drugs.

Key Observations :

  • Heterocycle Diversity : Pyrazole and isoxazole derivatives () exhibit distinct reactivity profiles compared to triazoles. For instance, the pyrazole-based compound in incorporates a sulfanyl group, which may improve lipid solubility and membrane permeability.
  • Biological Relevance : While the target triazole’s applications are unspecified, pyrazole and isoxazole derivatives are often explored for pesticidal or neurological activity due to their heteroatom-rich scaffolds.

Biological Activity

Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the triazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its potential pharmacological effects, synthesis methods, and comparisons with similar compounds.

  • Molecular Formula : C₇H₈ClN₃O₄
  • Molecular Weight : 233.61 g/mol
  • Structure : The compound features a methyl ester functional group and a chloro substituent, which contribute to its unique properties among triazole derivatives.

Synthesis Methods

The synthesis of this compound typically involves several steps that may vary depending on the starting materials used. Common methods include reactions involving amidrazones and various anhydrides to form the desired triazole derivatives.

Antimicrobial Properties

Triazole derivatives are often studied for their antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains. For instance:

  • Antibacterial Activity : Some triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Research on related triazole compounds indicates potential antitumor properties. For example, certain derivatives have been shown to induce apoptosis in cancer cells and trigger reactive oxygen species (ROS) production . Although direct studies on this compound are lacking, its structural similarities to known antitumor agents suggest it may possess similar efficacy.

Anti-inflammatory Effects

Studies evaluating the biological activity of various triazole derivatives have reported anti-inflammatory effects. Compounds in this class have been tested for their ability to influence cytokine release in peripheral blood mononuclear cells (PBMCs), showing low toxicity and significant biological potential .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other triazole derivatives:

Compound NameStructure FeaturesUnique Properties
Methyl 1H-1,2,4-triazole-3-carboxylateTriazole ring with carboxylic acidPrecursor for antiviral agents
Methyl 4-amino-1H-1,2,4-triazole-3-carboxylateAmino group substitutionAntimicrobial activity
5-Chloro-methyl 1H-1,2,4-triazoleChlorine substitution at different positionPotential herbicidal properties
Methyl 3-amino-1H-1,2,4-triazoleAmino group at position threeEnhanced biological activity

The uniqueness of this compound lies in its specific substitution pattern and potential applications in both medicinal chemistry and agriculture.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.